molecular formula C14H18O4 B1620969 1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one CAS No. 40449-66-9

1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one

Cat. No.: B1620969
CAS No.: 40449-66-9
M. Wt: 250.29 g/mol
InChI Key: GDGHNYQYNKMDPY-UHFFFAOYSA-N
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Description

1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one is an organic compound with a complex structure that includes acetyl, butyl, and dihydroxyphenyl groups

Preparation Methods

The synthesis of 1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-acetyl-2,4-dihydroxyacetophenone with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. Its hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-5-6-10-13(17)11(8(2)15)7-12(9(3)16)14(10)18/h7,17-18H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGHNYQYNKMDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379428
Record name 1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40449-66-9
Record name 1-(5-acetyl-3-butyl-2,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,6-Diacetyl resorcinol (485 g, 2.5 m) sodium hydroxide (220 g, 5 m), 1-iodobutane (285 ml, 2.5 m) and water (2 l) were heated on a steam bath for 16 hours, cooled to 20° and the yellow-white precipitate filtered and washed with water. The solid was washed with dilute hydrochloric acid, extracted into chloroform (2×1.5 l) and the chloroform solution washed with water (2 l) and brine (1 l), then dried (anhyd. Na2SO4). Filtration and removal of solvent gave an oil (420 g) which crystallised on standing.
Quantity
485 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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